4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
Description
This compound features a benzo[d][1,3]oxazin-2-one core modified with three key substituents:
- 4-Ethynyl: A rigid, linear alkyne group that enhances π-orbital interactions and influences molecular conformation.
- 6-Fluoro: A small, electronegative halogen that improves bioavailability and modulates electronic properties.
- 1-Tosyl (p-toluenesulfonyl): An electron-withdrawing group that enhances stability and directs reactivity in synthetic pathways.
Properties
Molecular Formula |
C17H12FNO4S |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-ethynyl-6-fluoro-1-(4-methylphenyl)sulfonyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C17H12FNO4S/c1-3-16-14-10-12(18)6-9-15(14)19(17(20)23-16)24(21,22)13-7-4-11(2)5-8-13/h1,4-10,16H,2H3 |
InChI Key |
GEADMKBTNQPYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)F)C(OC2=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ethynyl-Substituted Benzoxazinone Core
A reported method involves the generation of a trimethylsilyl-protected ethynyl intermediate followed by deprotection to yield the free ethynyl group.
Step 1: Formation of Trimethylsilylethynyl Intermediate
Under an inert argon atmosphere, trimethylsilylacetylene is treated with n-butyllithium in anhydrous tetrahydrofuran (THF) at 0 °C to form the lithium acetylide species. This is then reacted with N-(2-acetylphenyl)-4-methylbenzenesulfonamide at very low temperature (-94 °C) to form the intermediate.
Step 2: Cyclization and Carbonylation
Triphosgene is added dropwise to the reaction mixture at -94 °C to promote cyclization and formation of the benzoxazinone ring. The reaction is quenched with water, and the organic phase is extracted and dried.
Step 3: Deprotection of the Trimethylsilyl Group
The trimethylsilyl-protected ethynyl benzoxazinone is treated with tetrabutylammonium fluoride (TBAF) in anhydrous THF at -94 °C to remove the silyl protecting group, yielding the free ethynyl benzoxazinone.
Fluorination at Position 6
Representative Reaction Conditions and Yields
For example, similar tosylated ethynyl benzoxazinones with fluorine substituents have been obtained in yields ranging from 43% to 66% as white solids.
Analytical Characterization
The prepared compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR spectra confirm the presence of the ethynyl proton (~2.7 ppm), aromatic protons, tosyl methyl protons (~2.4 ppm), and fluorine-substituted aromatic carbons.
- Melting Point: Typically in the range of 116–166 °C depending on the exact substitution pattern.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Mass Spectrometry and Elemental Analysis: To confirm molecular weight and purity.
Summary Table of Related Compounds and Substituent Effects
Research Findings and Optimization
- The synthetic route allows for modulation of substituents at positions 4 and 6, enabling structure-activity relationship studies.
- Reaction conditions such as temperature, solvent, and reagent equivalents are critical for optimizing yield and purity.
- Use of inert atmosphere and anhydrous conditions is essential to prevent side reactions.
- Purification by flash chromatography ensures isolation of high-purity product suitable for biological evaluation.
Chemical Reactions Analysis
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl positions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents like Selectfluor, and bases such as triethylamine for tosylation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The tosyl group may enhance its solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Substituent Comparisons
Key Observations :
- Ethynyl vs. Cyclopropylethynyl : The cyclopropylethynyl group in Efavirenz derivatives enhances metabolic stability and enzyme binding , whereas the simpler ethynyl group in the target compound may improve synthetic accessibility.
- Tosyl Group : The 1-tosyl substituent facilitates reactions with triazoles in Rh(II)-catalyzed systems, as seen in , but may reduce cell permeability compared to smaller groups.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound (Est.) | 6-Bromo Analog | Efavirenz Analog |
|---|---|---|---|
| Molecular Weight | ~370 g/mol | 406.25 g/mol | 315.68 g/mol |
| LogP (Predicted) | ~2.8 | ~3.2 | ~4.0 |
| Solubility (aq.) | Low | Very Low | Moderate |
Notes:
- The 6-fluoro substituent reduces LogP compared to bromo, improving aqueous solubility.
- The tosyl group increases molecular weight but may reduce membrane permeability.
Biological Activity
4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H10FNO3S
- IUPAC Name : 4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one
- CAS Number : 1958012-11-7
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,3]oxazinones exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 4-Ethynyl-6-fluoro-1-tosyl exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. In vitro assays revealed that the compound inhibited cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values obtained were promising, suggesting further exploration in vivo.
Neuroprotective Effects
Preliminary studies suggest that 4-Ethynyl-6-fluoro-1-tosyl may possess neuroprotective properties. In models of oxidative stress-induced neuronal damage, the compound demonstrated a capacity to reduce cell death and oxidative stress markers. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activities of 4-Ethynyl-6-fluoro-1-tosyl are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can protect against oxidative damage in neuronal cells.
- Apoptotic Pathway Activation : The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.
Case Study 1: Anticancer Activity
A study conducted on MCF7 breast cancer cells treated with varying concentrations of 4-Ethynyl-6-fluoro-1-tosyl showed a dose-dependent decrease in cell viability. The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Case Study 2: Neuroprotection
In a model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Hydrogen Peroxide | 40 |
| Hydrogen Peroxide + Drug | 70 |
Q & A
Advanced Research Question
- Uterine decidualization assays in rats measure PR antagonism (ED₅₀ ~10 mg/kg for 4h) .
- Component C3 assays assess bioavailability and tissue distribution.
- Comparative studies : Benchmark against mifepristone for potency and selectivity .
What strategies enhance selectivity for steroid receptors in benzoxazinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
